Benzenethiol

Descripción

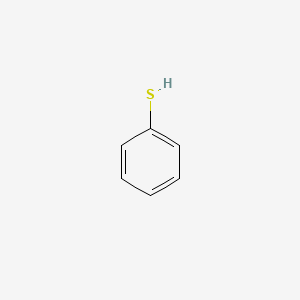

Thiophenol is a thiol in which the sulfanyl group is attached to a phenyl group.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c7-6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVRSNDYEFQCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S, Array | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33411-63-1, 930-69-8 (hydrochloride salt) | |

| Record name | Benzenethiol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33411-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7026811 | |

| Record name | Benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyl mercaptan appears as a clear liquid with a repulsive odor. Boiling point 168.3 °C. Insoluble in water and denser than water. Very toxic by ingestion, skin absorption, and by inhalation. Used as a chemical intermediate and in mosquito control., Water-white liquid with an offensive, garlic-like odor; Note: A solid below 5 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to water white or pale yellow mobile liquid with repulsive, penetrating, garlic-like odour, Clear liquid with a repulsive odor., Water-white liquid with an offensive, garlic-like odor. [Note: A solid below 5 °F.] | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/504/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

334.9 °F at 760 mmHg (EPA, 1998), 169.1 °C, 169.00 °C. @ 760.00 mm Hg, 168 °C, 336 °F | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

127 °F (USCG, 1999), 127 °F, 50 °C (122 °F) (Closed cup), 132 °F | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.08 % at 77 °F (NIOSH, 2023), In water, 835 mg/L at 25 °C, Water solubility of 836 mg/l at 25 °C., In water, 470 mg/L at 15 °C, Very soluble in alcohol; miscible with ether, benzene, carbon disulfide, Soluble in ethanol, ethyl ether, benzene; slightly soluble in carbon tetrachloride, 0.835 mg/mL at 25 °C, Solubility in water: none, insoluble in water; slightly soluble in alcohol and ether; soluble in oils, (77 °F): 0.08% | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/504/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0728 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.0775 g/cu cm at 20 °C, Relative density (water = 1): 1.07, 1.073-1.080, 1.073, 1.08 | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/504/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.8 | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 65.48 °F (EPA, 1998), 1.93 [mmHg], Vapor pressure: 1 mm Hg at 18.6 °C; 10 mm Hg at 56 °C; 100 mm Hg at 106.6 °C, 1.93 mm Hg at 25 °C, Vapor pressure, kPa at 18 °C: 0.13, 1 mmHg at 65.48 °F, (65 °F): 1 mmHg | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Water-white liquid | |

CAS No. |

108-98-5, 16528-57-7 | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229566 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl Mercaptan | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phenyl-mercaptan-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzenethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K011JR4T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DC802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

5.4 °F (EPA, 1998), -14.87 °C, -14.8 °C, -15 °C, 5.4 °F, 5 °F | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Acidity and pKa of Thiophenol

Thiophenol (C₆H₅SH), the simplest aromatic thiol, is a pivotal organosulfur compound in organic synthesis and medicinal chemistry. Its acidic nature, characterized by its pKa value, governs its reactivity, nucleophilicity, and behavior in physiological environments. This guide provides a comprehensive technical examination of the factors influencing thiophenol's acidity, its pKa value, and the experimental and computational methodologies used for its determination.

Acidity and pKa Value of Thiophenol

The acidity of a compound is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -log₁₀Ka). A lower pKa value signifies a stronger acid. Thiophenol is significantly more acidic than its oxygen analogue, phenol (B47542), and other aliphatic alcohols.[1][2] The accepted pKa value for thiophenol in water is approximately 6.62.[1] This increased acidity is a critical feature influencing its chemical and biological activities.

For context, the table below compares the pKa values of thiophenol with related compounds.

| Compound | Structure | pKa in Water |

| Thiophenol | C₆H₅SH | 6.62[1] |

| Phenol | C₆H₅OH | 9.95[1] |

| Butanethiol | CH₃(CH₂)₃SH | 10.5[3] |

| Butanol | CH₃(CH₂)₃OH | ~15[3] |

| Pentafluorothiophenol | C₆F₅SH | 2.68[3] |

Core Factors Influencing Thiophenol's Acidity

The enhanced acidity of thiophenol compared to phenol can be attributed to two primary factors: the strength of the S-H bond and the stability of the resulting conjugate base, the thiophenolate anion (C₆H₅S⁻).

-

S-H vs. O-H Bond Strength : The bond dissociation energy for the S-H bond in thiols is considerably lower than that of the O-H bond in alcohols.[3] The sulfur atom is larger than the oxygen atom, resulting in a longer and weaker S-H bond. This weaker bond requires less energy to cleave heterolytically, facilitating the release of a proton (H⁺).

-

Stability of the Thiophenolate Anion : Upon deprotonation, the resulting thiophenolate anion is more stable than the corresponding phenoxide anion. The negative charge resides on the sulfur atom, which is larger and more polarizable than oxygen. This allows for more effective delocalization and stabilization of the negative charge, making the conjugate base less reactive and favoring the forward dissociation reaction.[2][4][5]

The following diagram illustrates the logical relationship leading to the higher acidity of thiophenol.

Dissociation of Thiophenol in Water

In an aqueous solution, thiophenol establishes an equilibrium where it donates a proton to a water molecule, forming the thiophenolate anion and a hydronium ion.

Experimental Protocols for pKa Determination

The pKa of thiophenol can be determined through several experimental techniques. Spectrophotometric titration is a widely used and reliable method.

This method leverages the difference in the ultraviolet absorption spectra between the protonated form (thiophenol, PhSH) and the deprotonated form (thiophenolate, PhS⁻).

Principle: The Beer-Lambert law is applied to a series of solutions with varying pH. The thiophenol and thiophenolate ions have distinct wavelengths of maximum absorbance (λ_max). For instance, thiophenol (undissociated) absorbs maximally around 236 nm, while the thiophenolate anion absorbs at approximately 263 nm.[6] By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of [PhS⁻]/[PhSH] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation:

pH = pKa + log₁₀([PhS⁻]/[PhSH])

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions spanning a pH range from approximately 3 to 12.[7] Ensure the buffer components do not interfere with the UV absorbance in the measurement range.

-

Sample Preparation: Prepare a stock solution of thiophenol in a suitable solvent (e.g., DMSO, if needed for solubility, kept at a low percentage).[7] For each measurement, add a precise, constant volume of the thiophenol stock solution to a fixed volume of each buffer solution.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each buffered thiophenol solution against a blank containing the corresponding buffer.

-

Data Analysis:

-

Identify the λ_max for both the acidic (A_HA) and basic (A_A⁻) forms from the spectra at very low and very high pH, respectively.

-

At a chosen wavelength (ideally the λ_max of the thiophenolate ion), plot the measured absorbance (A) versus the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

-

Alternatively, calculate the pKa for each pH point using the following equation: pKa = pH - log₁₀((A - A_HA) / (A_A⁻ - A))

-

The average of these calculated values provides the pKa of thiophenol.

-

The workflow for this experimental determination is outlined below.

Computational Protocols for pKa Estimation

In addition to experimental methods, quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for estimating pKa values.

Principle: The pKa is directly related to the Gibbs free energy of the deprotonation reaction in solution (ΔG°_aq). Computational methods calculate this energy by modeling the electronic structure of the molecule and its conjugate base. A thermodynamic cycle is often employed to relate the gas-phase acidity to the aqueous-phase acidity by accounting for solvation energies.

Methodology:

-

Model Building: Create 3D models of thiophenol (PhSH) and its conjugate base, thiophenolate (PhS⁻).

-

Gas-Phase Calculations:

-

Solvation Energy Calculation:

-

Calculate the Gibbs free energy of solvation (ΔG°_solv) for all species (PhSH, PhS⁻, and H⁺) using an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model.[10][11]

-

For higher accuracy, explicit water molecules can be included in the model to account for specific hydrogen bonding interactions.[10][11]

-

-

pKa Calculation:

-

Calculate the Gibbs free energy of the reaction in the aqueous phase (ΔG°_aq) using the computed energies.

-

Convert ΔG°_aq to the pKa value using the equation: pKa = ΔG°_aq / (2.303 * RT), where R is the gas constant and T is the temperature.

-

This computational approach allows for the high-throughput screening of substituted thiophenols and provides deep insights into the electronic effects that modulate acidity.

References

- 1. Thiophenol - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. which is more acidic phenol or thiophenyl? - askIITians [askiitians.com]

- 5. How many of the following are more acidic than phenol [infinitylearn.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Benzenethiol (CAS 108-98-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzenethiol (CAS 108-98-5), a pivotal organosulfur compound utilized in a multitude of chemical and pharmaceutical applications. This document delves into its fundamental properties, synthesis methodologies, analytical procedures, and biological activities, presenting the information in a structured and accessible format for laboratory and development settings.

Core Properties of this compound

This compound, also known as thiophenol, is a colorless to pale yellow liquid characterized by a strong, unpleasant garlic-like odor.[1][2] It is the simplest aromatic thiol and serves as a versatile intermediate in organic synthesis.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108-98-5 | [3][4] |

| Molecular Formula | C₆H₆S | [1][3] |

| Molecular Weight | 110.18 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Strong, unpleasant, garlic-like | [1][2][3] |

| Melting Point | -15 °C (5 °F) | [1][4] |

| Boiling Point | 169 °C (336 °F) | [1][4] |

| Density | 1.078 g/mL at 25 °C | [1] |

| Vapor Pressure | 1.4 mm Hg at 20 °C | [1] |

| Flash Point | 50 °C (122 °F) | [6] |

| Autoignition Temperature | 450 °C (842 °F) | [6] |

| Solubility in Water | 835 mg/L at 25 °C | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene (B151609), and carbon disulfide | [1][2][3] |

| pKa | 6.64 | [7] |

| LogP (Octanol/Water) | 2.5 | [3] |

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Peaks/Characteristics | Reference |

| Infrared (IR) Spectrum | Available on NIST WebBook | [8][9] |

| Mass Spectrum (MS) | Available on NIST WebBook | [10] |

| ¹H NMR | 7.32 (m, 4H), 7.22 (m, 1H), 3.51 (s, 1H) in CDCl₃ | |

| ¹³C NMR | Data available in spectral databases | [11] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is flammable, toxic, and corrosive.[1][4]

Table 3: Toxicological and Safety Information for this compound

| Parameter | Value | Reference |

| LD50 (Oral, Rat) | 46.2 mg/kg | [1] |

| LC50 (Inhalation, Rat) | 33 ppm (4 h) | [12] |

| Workplace Exposure Limits (ACGIH TLV-TWA) | 0.1 ppm | [13] |

| Hazard Statements | H226, H300, H310, H330, H315, H318, H361, H410 | [4] |

| Precautionary Statements | P210, P260, P273, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338 | [4] |

Handling Precautions: Work in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Keep away from heat, sparks, and open flames.[4] Store in a cool, dry, well-ventilated area away from oxidizing agents and acids.[1][4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound

Two common methods for the laboratory synthesis of this compound are the reduction of benzenesulfonyl chloride and the Newman-Kwart rearrangement.

This method involves the reduction of benzenesulfonyl chloride using zinc dust and sulfuric acid.[10]

Materials and Equipment:

-

Benzenesulfonyl chloride

-

Zinc dust

-

Concentrated sulfuric acid

-

Cracked ice

-

Ice-salt bath

-

12-L round-bottomed flask with mechanical stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 12-L round-bottomed flask, prepare a cold bath by mixing 7.2 kg of cracked ice and 2.4 kg of concentrated sulfuric acid. Maintain the temperature between -5°C and 0°C using an ice-salt bath.

-

With vigorous mechanical stirring, slowly add 600 g of benzenesulfonyl chloride to the cold acid mixture over 30 minutes.

-

Add 1.2 kg of zinc dust in portions, ensuring the temperature does not rise above 0°C. This addition should take approximately 30 minutes.

-

Continue stirring the mixture for one to one and a half hours, maintaining the low temperature.

-

Allow the mixture to stand for 30 minutes, then remove the cooling bath and let it warm to room temperature.

-

Heat the mixture to boiling for one hour.

-

Cool the flask and add 1 L of water.

-

Steam distill the mixture until 1.5 to 2 L of distillate is collected.

-

Separate the lower layer of this compound from the aqueous layer in the distillate.

-

Dry the this compound over anhydrous calcium chloride and purify by vacuum distillation, collecting the fraction boiling at 69-71°C/15 mm Hg.

Safety Precautions: This reaction is exothermic and generates hydrogen gas. Perform the reaction in a well-ventilated fume hood and away from ignition sources. Wear appropriate PPE.

Caption: Synthesis of this compound via Reduction.

This multi-step synthesis converts a phenol (B47542) to a thiophenol.[2][14]

Step 1: Formation of O-Aryl Thiocarbamate

-

Deprotonate the starting phenol with a suitable base (e.g., sodium hydride).

-

React the resulting phenoxide with a thiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form the O-aryl thiocarbamate.

Step 2: Newman-Kwart Rearrangement

-

Heat the O-aryl thiocarbamate to high temperatures (typically 200-300 °C) to induce the rearrangement to the S-aryl thiocarbamate.[2] This can be performed neat or in a high-boiling solvent like diphenyl ether.[14]

-

Alternatively, milder conditions can be achieved using palladium catalysis or photoredox catalysis.[2][15]

Step 3: Hydrolysis to Thiophenol

-

Hydrolyze the S-aryl thiocarbamate using a strong base (e.g., aqueous NaOH or methanolic KOH) to yield the corresponding thiophenol.[2][14]

-

Acidify the reaction mixture and extract the thiophenol with an organic solvent.

-

Purify the product by distillation or chromatography.

Caption: Newman-Kwart Rearrangement Workflow.

Analytical Protocols

GC is a suitable method for the analysis of this compound, often used for purity assessment and quantification in various matrices.[16][17][18]

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD) for higher sensitivity and selectivity.[17]

-

Capillary column: A polar column such as SH-WAX (30 m x 0.32 mm I.D., df = 1 µm) or a non-polar column like Apiezon M can be used.[17][19]

GC Conditions (Example):

-

Column: SH-WAX (30 m x 0.32 mm I.D., df = 1 µm)[17]

-

Carrier Gas: Helium at a constant flow of 2.00 mL/min[17]

-

Injection Volume: 1 µL (Split mode, ratio 1:5)[17]

-

Injector Temperature: 125 °C[17]

-

Oven Temperature Program: 40 °C (hold 2 min), ramp at 10 °C/min to 100 °C (hold 1 min)[17]

-

Detector Temperature (SCD): Interface 200 °C, Furnace 850 °C[17]

Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., benzene for trace thiophene (B33073) analysis, or another appropriate organic solvent) to a known concentration.

Reversed-phase HPLC can be employed for the analysis of this compound.[12][13][20]

Instrumentation:

-

HPLC system with a UV detector or a photodiode array detector.

-

Reversed-phase column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

HPLC Conditions (Example):

-

Column: Apollo C18 (250 mm x 4.6 mm, 5 µm)[12]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.9% (v/v) formic acid.[12]

-

Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute this compound. A typical gradient could be 0% to 30% acetonitrile over 9 minutes, then to 80% in 7 minutes.[12]

-

Flow Rate: 0.8 mL/min[12]

-

Injection Volume: 50 µL[12]

-

Detection Wavelength: 326 nm[12]

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

Biological Activity and Signaling Pathways

This compound exhibits biological activity, notably as an enzyme inhibitor. Its interaction with mushroom tyrosinase has been studied, providing insights into its mechanism of action.

Enzyme Inhibition

This compound has been shown to be a competitive inhibitor of both the cresolase and catecholase activities of mushroom tyrosinase.[1][21] The inhibitory effect is more pronounced on the cresolase activity.[21]

Materials and Equipment:

-

Mushroom tyrosinase

-

Phosphate (B84403) buffer (10 mM, pH 5.3 and 6.8)

-

Substrate (e.g., L-DOPA for catecholase activity, p-coumaric acid for cresolase activity)

-

This compound solution of known concentrations

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare substrate solutions and various concentrations of this compound inhibitor solution in the same buffer.

-

In a cuvette, mix the enzyme solution, buffer, and the desired concentration of this compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the product (e.g., dopachrome (B613829) from L-DOPA) by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.

-

Repeat the experiment with different substrate and inhibitor concentrations.

-

Analyze the data using Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).

Caption: Competitive Inhibition of Tyrosinase.

Signaling Pathway Modulation

While specific signaling pathway modulation by this compound is not extensively detailed in the provided search results, its structural similarity to phenol suggests potential interactions with pathways modulated by phenolic compounds. Phenols are known to influence various signaling pathways, including NF-κB, MAPKs, and Nrf2, which are critical in inflammation and oxidative stress responses.[22][23][24] Further research is warranted to elucidate the specific effects of this compound on these and other cellular signaling cascades.

Applications in Drug Development

The thiol group is a key functional group in many biologically active molecules and can interact with biological targets through various mechanisms, including covalent modification of cysteine residues in proteins.[25][26] The reactivity of the thiol group in this compound makes it a useful tool and building block in drug design and development.[27]

-

Covalent Inhibitors: The nucleophilic nature of the thiol group allows it to act as a warhead in the design of covalent inhibitors that form irreversible bonds with their target proteins.[25]

-

Antioxidant Properties: Thiophenols can exhibit radical scavenging activity, which is a property of interest in the development of drugs to combat oxidative stress-related diseases.[5]

-

Enzyme Inhibition: As demonstrated with tyrosinase, this compound and its derivatives can be explored as inhibitors for various enzymes implicated in disease.[1][21][28]

-

Synthesis of Pharmaceuticals: this compound is a precursor for the synthesis of various pharmaceuticals, including sulfonamides.[29]

This technical guide provides a foundational understanding of this compound for researchers and professionals. The detailed protocols and compiled data are intended to facilitate its safe and effective use in laboratory and research settings.

References

- 1. The inhibitory effect of this compound on the cresolase and catecholase activities of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 3. US2792422A - Manufacture of thiophenols - Google Patents [patents.google.com]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

- 7. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]

- 8. CN106432012B - The method of overcritical hydrogen sulfide synthesis this compound - Google Patents [patents.google.com]

- 9. diva-portal.org [diva-portal.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Newman-Kwart Rearrangement [organic-chemistry.org]

- 15. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. shimadzu.com [shimadzu.com]

- 18. agilent.com [agilent.com]

- 19. This compound [webbook.nist.gov]

- 20. benchchem.com [benchchem.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Phenyl Mercaptan: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and detailed handling protocols for phenyl mercaptan (also known as thiophenol or benzenethiol). Adherence to these guidelines is essential to mitigate the significant health risks associated with this compound. This document is intended for use by trained professionals in a laboratory or industrial setting.

Chemical and Physical Properties

Phenyl mercaptan is a colorless to pale yellow liquid with a strong, repulsive, garlic-like odor.[1][2] It is a volatile and flammable compound with several key physical and chemical properties that necessitate careful handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆S | [1] |

| Molecular Weight | 110.18 g/mol | [1][3] |

| CAS Number | 108-98-5 | [1] |

| Boiling Point | 168-169 °C (334.4-336.2 °F) | [1][2][4] |

| Melting Point | -15 °C (5 °F) | [2][4] |

| Flash Point | 50-55.6 °C (122-132 °F) | [1][4][5] |

| Specific Gravity | 1.073 - 1.08 g/mL at 20-25 °C | [1][6] |

| Vapor Pressure | 1 mmHg at 18 °C; 1.6 mmHg at 25 °C | [1][4] |

| Vapor Density | 3.8 (Air = 1) | [2][5] |

| Water Solubility | Insoluble | [1][2][6] |

| Odor Threshold | 0.0003 ppm | [1] |

Toxicological Data

Phenyl mercaptan is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[3][7] It is a primary irritant to the eyes, skin, and respiratory tract.[1][8] Acute exposure can lead to central nervous system depression, respiratory paralysis, and damage to the liver, kidneys, and lungs.[1][8]

Acute Toxicity Values

The following table summarizes the acute toxicity data for phenyl mercaptan from key studies.

| Toxicity Type | Species | Route | Value | Reference(s) |

| LC₅₀ (4-hour) | Rat | Inhalation | 33 ppm | [8][9] |

| LC₅₀ (4-hour) | Mouse | Inhalation | 28 ppm | [8][9] |

| LD₅₀ | Rat | Oral | 46.2 mg/kg | [8] |

| LD₅₀ | Rabbit | Dermal | 134 mg/kg | [8] |

| LD₅₀ | Rat | Dermal | 300 mg/kg | [8] |

Occupational Exposure Limits

Various regulatory bodies have established occupational exposure limits to protect workers from the harmful effects of phenyl mercaptan.

| Organization | Limit | Value | Reference(s) |

| NIOSH | REL (Ceiling, 15-min) | 0.1 ppm (0.5 mg/m³) | [1][10] |

| ACGIH | TLV (TWA, 8-hour) | 0.1 ppm | [1][10] |

| Cal/OSHA | PEL (TWA, 8-hour) | 0.5 ppm (2 mg/m³) | [10] |

| Australia | TWA | 0.5 ppm (2.3 mg/m³) | [11] |

Experimental Protocols for Key Toxicity Studies

The following are detailed methodologies for the key acute toxicity studies cited in this guide.

Inhalation LC₅₀ Study in Rats and Mice (Fairchild and Stokinger, 1958)

-

Objective: To determine the 4-hour median lethal concentration (LC₅₀) of phenyl mercaptan vapor.

-

Test Animals: Wistar-derived male rats (180-220 g) and Swiss-derived male mice (25-28 g).[1]

-

Methodology:

-

Groups of 5-10 animals were exposed to various concentrations of phenyl mercaptan (ranging from 20 to 132 ppm for rats and 20 to 79 ppm for mice) for a single 4-hour period.[1]

-

Vapor generation was achieved by bubbling nitrogen gas through liquid phenyl mercaptan or by using a nebulizer.[1]

-

The exposure was conducted in an 18-liter glass chamber where the concentration was maintained by adjusting the flow rates of air and the phenyl mercaptan-nitrogen mixture.[1]

-

Animals were observed for clinical signs of toxicity during and after exposure.

-

A post-exposure observation period of 15 days was maintained to monitor for delayed mortality and recovery.[1]

-

-

Endpoint: The LC₅₀ was calculated based on the mortality data collected over the 15-day observation period.[1]

Oral LD₅₀ Study in Rats (Fairchild and Stokinger, 1958)

-

Objective: To determine the median lethal dose (LD₅₀) following a single oral administration.

-

Test Animals: Wistar-derived male rats.[1]

-

Methodology:

-

Endpoint: The LD₅₀ was determined to be 46.2 mg/kg.[1]

Dermal LD₅₀ Study in Rabbits (Fairchild and Stokinger, 1958)

-

Objective: To determine the median lethal dose (LD₅₀) following a single dermal application.

-

Test Animals: New Zealand white rabbits.[1]

-

Methodology:

-

Endpoint: The LD₅₀ was determined based on mortality within the observation period.[1]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when working with phenyl mercaptan.

Engineering Controls

-

Work with phenyl mercaptan must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

-

Exhaust ventilation should be sufficient to maintain airborne concentrations below established exposure limits.[5]

-

Eyewash stations and emergency showers must be readily accessible in the immediate work area.[1][4]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are required.[1][5] Contact lenses should not be worn.[1]

-

Skin Protection: Wear appropriate chemical-resistant gloves (consult manufacturer's data for specific material compatibility), a lab coat, and closed-toe shoes.[1][5] For larger quantities or in case of potential splashing, a chemical-resistant apron and boots should be worn.[5]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below the recommended limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][5] For emergency situations, a self-contained breathing apparatus (SCBA) is required.[1]

Handling and Storage

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[5]

-

Use only non-sparking tools and explosion-proof equipment.[1][5]

-

Ground all containers and transfer equipment to prevent static discharge.[5][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][4][5]

-

-

Storage:

Emergency Procedures

First Aid Measures

Immediate medical attention is required for any exposure to phenyl mercaptan.

-

Inhalation: Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4]

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5] Do not use a solid water stream as it may spread the fire.[5]

-

Specific Hazards: Phenyl mercaptan is a flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.[4]

-

Protective Equipment: Firefighters should wear a full-face, self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Spill and Leak Procedures

-

Small Spills:

-

Large Spills:

Disposal Considerations

Dispose of phenyl mercaptan and contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[5] Do not dispose of it in the sewer system.

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows.